molecular formula C14H17F2NO B6239611 4,4-difluoro-N-phenylcycloheptane-1-carboxamide CAS No. 2377036-36-5

4,4-difluoro-N-phenylcycloheptane-1-carboxamide

Cat. No.: B6239611
CAS No.: 2377036-36-5
M. Wt: 253.3
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Description

4,4-Difluoro-N-phenylcycloheptane-1-carboxamide is a chemical compound characterized by its unique structure, which includes a cycloheptane ring substituted with two fluorine atoms and a phenyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-N-phenylcycloheptane-1-carboxamide typically involves multiple steps, starting with the formation of the cycloheptane ring One common approach is the cyclization of a suitable precursor, such as a linear diene, under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-N-phenylcycloheptane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4,4-difluoro-N-phenylcycloheptane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into biological processes.

Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may make it suitable for targeting specific receptors or enzymes involved in disease pathways.

Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which 4,4-difluoro-N-phenylcycloheptane-1-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 4,4-Difluoro-N-phenylcyclohexane-1-carboxamide

  • N-Phenylcycloheptane-1-carboxamide

  • 4,4-Difluoro-N-phenylcyclopentane-1-carboxamide

Uniqueness: 4,4-Difluoro-N-phenylcycloheptane-1-carboxamide stands out due to its specific structural features, such as the presence of two fluorine atoms on the cycloheptane ring. This structural difference can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2377036-36-5

Molecular Formula

C14H17F2NO

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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